molecular formula C18H9Cl2NO5S B5183449 2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5183449
M. Wt: 422.2 g/mol
InChI Key: IGGAAEGQCQGXBC-UHFFFAOYSA-N
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Description

2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DIQO, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. DIQO belongs to the class of isoquinoline derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been found to inhibit the activity of STAT3, a transcription factor that is involved in the development of several cancers.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases. In models of Parkinson's and Alzheimer's diseases, this compound has been found to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high yield synthesis method. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on 2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to explore the potential of this compound as a drug candidate for various diseases.

Synthesis Methods

The synthesis of 2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a base. This reaction leads to the formation of this compound as a white solid with a high yield.

Scientific Research Applications

2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been the subject of several scientific studies due to its potential therapeutic applications. Some of the areas where this compound has been studied include cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases. Additionally, this compound has been found to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases.

properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 2,5-dichlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2NO5S/c19-11-7-8-14(20)15(9-11)27(24,25)26-21-17(22)12-5-1-3-10-4-2-6-13(16(10)12)18(21)23/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGAAEGQCQGXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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